Neomajucin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

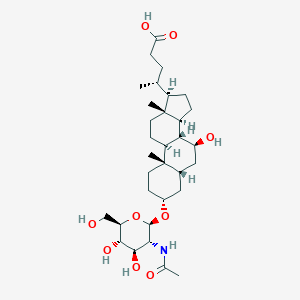

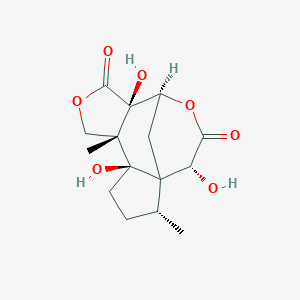

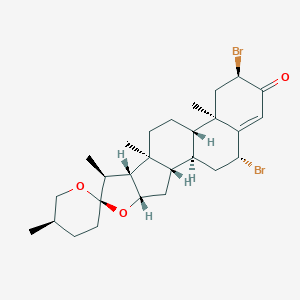

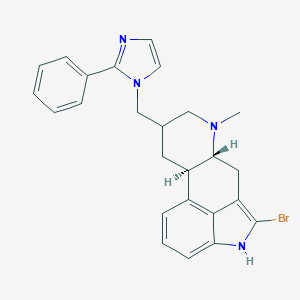

Neomajucin is a majucin-type sesquiterpene that has potent neurotrophic activity . It is considered a promising candidate for the treatment of various neurodegenerative diseases .

Synthesis Analysis

The synthesis of this compound involves complex processes. For instance, Jiadifenolide can be obtained from this compound by DMP oxidation . Also, structural modifications were conducted on the hydroxyl groups at C-3 and C-6 positions of two majucin-type compounds this compound .Molecular Structure Analysis

The molecular structure of this compound is complex. It is derived from the metabolic products of Streptomyces fradiae . The dimeric compounds could be derived from herbertenediol, a cometabolite in the plant, by phenolic oxidation .Chemical Reactions Analysis

The chemical reactions involving this compound are intricate. The biosynthesis of a certain compound could be initiated by oxidation of the hydroxyl group at the C-10 position of this compound .Wissenschaftliche Forschungsanwendungen

Isolation and Structural Analysis

Neomajucin, a sesquiterpene lactone, was identified in the pericarps of the Chinese Illicium majus, a toxic plant. Its structure was determined through X-ray crystallographic analysis, and it showed picrotoxin-like toxicity, although significantly less potent than anisatin, another compound from Japanese star anise (Kouno et al., 1989).

Relationship with Other Compounds

This compound has been connected to other sesquiterpenes, such as angustisepalin from Illicium angustisepalum. Angustisepalin is essentially the 10-benzoyl ester of this compound, highlighting the structural similarities and potential for varied applications within this class of compounds (Sy & Brown, 1998).

Potential Therapeutic Applications

This compound's structure and characteristics may have implications for its use in therapeutic applications, though direct studies focusing on this aspect are limited. The broader research on sesquiterpene lactones and related compounds in various medical contexts, such as neoadjuvant therapy in cancers like melanoma and breast cancer, may provide indirect insights into potential applications of this compound (Amaria et al., 2019), (Kaufmann et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

114687-98-8 |

|---|---|

Molekularformel |

C44H32N2 |

Molekulargewicht |

312.31 g/mol |

IUPAC-Name |

(2R,5R,6S,10R,11S,14R)-5,10,14-trihydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadecane-9,13-dione |

InChI |

InChI=1S/C15H20O7/c1-7-3-4-14(19)12(2)6-21-11(18)15(12,20)8-5-13(7,14)9(16)10(17)22-8/h7-9,16,19-20H,3-6H2,1-2H3/t7-,8+,9+,12+,13?,14+,15-/m1/s1 |

InChI-Schlüssel |

BKIWFOHCRIPCJO-OBTFVUSVSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@]2(C13C[C@@H]([C@@]4([C@]2(COC4=O)C)O)OC(=O)[C@@H]3O)O |

SMILES |

CC1CCC2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O |

Kanonische SMILES |

CC1CCC2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O |

Synonyme |

Neomajucin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide;(6E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-26-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-2,6,11,15,20,24-hexamethylhexacosa-2,6,9,11,13,15,17,19,21,23,25-undecaen-8-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-(4-hydroxy-1,2,2-trimethylcyclopentyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B218511.png)